2-(N-(4-ethoxyphenyl)sulfonylanilino)-N,N-diethylacetamide
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Overview
Description
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N,N-diethylacetamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-ethoxyphenyl)sulfonylanilino)-N,N-diethylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-ethoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Sulfonylation: The amino group is sulfonylated using a sulfonyl chloride derivative to form the sulfonamide.
Acylation: Finally, the sulfonamide is acylated with diethylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N,N-diethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-(4-ethoxyphenyl)sulfonylanilino)-N,N-diethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives
Uniqueness
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and sulfonyl groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile.
Properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-21(5-2)20(23)16-22(17-10-8-7-9-11-17)27(24,25)19-14-12-18(13-15-19)26-6-3/h7-15H,4-6,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJCBPYOJUGXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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